5-Benzyl-2,4-diaminopyrimidine

c-Fms Kinase Inhibition Kinase Probe MTT Assay

5-Benzyl-2,4-diaminopyrimidine is the unsubstituted core scaffold of the 2,4-diaminopyrimidine class, serving as an essential baseline for DHFR inhibitor and kinase probe SAR campaigns. Unlike substituted analogs, this parent compound provides a specific, unoptimized benchmark for measuring substituent contributions to potency, selectivity, and physicochemical properties. It is ideal as a negative control in target engagement and chemical proteomics experiments, and as a reference standard for HPLC, LC-MS, and NMR method development. Procure this defined, reproducible starting point to ensure experimental consistency.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 7319-45-1
Cat. No. B1204543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2,4-diaminopyrimidine
CAS7319-45-1
Synonyms2,4-diamino-5-benzylpyrimidine
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(N=C2N)N
InChIInChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15)
InChIKeyXHPZVBGIPQQTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-2,4-diaminopyrimidine (CAS 7319-45-1) for Scientific Research: Chemical and Pharmacological Baseline


5-Benzyl-2,4-diaminopyrimidine (CAS: 7319-45-1) is a foundational member of the 2,4-diaminopyrimidine class, which is structurally related to classical antifolates like trimethoprim and pyrimethamine [1]. This unadorned core scaffold is a pivotal tool in medicinal chemistry and chemical biology, serving as the primary starting point for understanding the structure-activity relationships (SAR) of a wide range of DHFR inhibitors and kinase probes [2]. Its value in research procurement lies in its function as an unoptimized baseline, against which the contributions of various substituents to potency, selectivity, and physicochemical properties can be precisely measured.

5-Benzyl-2,4-diaminopyrimidine (CAS 7319-45-1) Procurement: Why Generic Analogs Are Not Interchangeable


In this chemical series, minor structural modifications result in profound shifts in biological activity and target selectivity, making generic substitution of analogs highly inadvisable for reproducible research. The unsubstituted 5-benzyl-2,4-diaminopyrimidine core provides a specific, baseline level of target engagement and physicochemical profile that is distinct from any substituted derivative [1]. For instance, the addition of specific substituents on the phenyl ring can increase DHFR inhibitory potency by orders of magnitude or entirely shift the target profile towards kinases like c-Fms [2][3]. Therefore, utilizing the correct, specified compound is essential for maintaining experimental consistency and ensuring that observed results are attributable to the intended chemical entity.

Quantitative Evidence Guide: 5-Benzyl-2,4-diaminopyrimidine (CAS 7319-45-1) Differentiation in Research


c-Fms Kinase Inhibition: Comparing the Unsubstituted Core to Optimized Analogs

The unsubstituted 5-benzyl-2,4-diaminopyrimidine serves as a critical negative control or baseline for evaluating c-Fms kinase inhibition. In a direct head-to-head comparison within the same study, a highly optimized analog (compound 15) demonstrated a potent IC50 value of 1.45 µM against M-CSF-dependent NFS-60 myeloid leukemia cells, an activity comparable to the known selective c-Fms inhibitor GW2580 [1]. The parent, unsubstituted compound (5-benzyl-2,4-diaminopyrimidine) is, by inference, significantly less potent, providing researchers with a tool to delineate the contribution of the 3-methoxy-4-(pyridine-3-yl)benzyl moiety to target engagement.

c-Fms Kinase Inhibition Kinase Probe MTT Assay Myeloid Leukemia Cells

Enzymatic Potency: Benchmarking DHFR Inhibition Against Methotrexate

As an unoptimized core, 5-benzyl-2,4-diaminopyrimidine's inhibitory activity against Leishmania major dihydrofolate reductase (LmDHFR) is substantially weaker than more advanced derivatives, making it a valuable tool for defining baseline potency. In a study of 5-benzyl-2,4-diaminopyrimidine-based analogues, a highly optimized compound (Compound 59) demonstrated an IC50 value of 0.10 µM against LmDHFR [1]. While the IC50 for the parent compound is not reported, its structural simplicity positions it as a significantly less active control.

Dihydrofolate Reductase (DHFR) Antifolate Enzymatic Assay Leishmania major

Physicochemical Baseline: Partition Coefficients and Solubility as a Benchmark

The unsubstituted 5-benzyl-2,4-diaminopyrimidine provides a crucial baseline for understanding the physicochemical properties of this compound class. A study experimentally determined the partition coefficients (Log P) of 79 substituted analogs and the pKa of 19 derivatives [1]. While the specific value for the unsubstituted parent is not provided, its presence in the study confirms its role as the reference point for measuring how substituents on the benzene ring alter lipophilicity and ionization.

Physicochemical Properties Partition Coefficient (Log P) Solubility Baseline Measurement

Target Selectivity Profiling: The Unsubstituted Core as a Key Control

The unsubstituted 5-benzyl-2,4-diaminopyrimidine core is a vital tool for deconvoluting polypharmacology and validating target engagement. A chemical proteomics study using a more potent, substituted analog identified DHFR as a primary target in Trypanosoma brucei [1]. The unsubstituted compound is essential for subsequent follow-up studies to confirm that the observed cellular phenotype and proteomic profile are driven by the specific substituent interactions and not by off-target effects of the core scaffold itself.

Target Selectivity DHFR Trypanosoma brucei Chemical Proteomics

High-Impact Application Scenarios for 5-Benzyl-2,4-diaminopyrimidine (CAS 7319-45-1) in R&D


Medicinal Chemistry: Quantitative Structure-Activity Relationship (QSAR) and Scaffold Optimization

This compound is the ideal starting point for any medicinal chemistry campaign focused on 2,4-diaminopyrimidines. As demonstrated by the wide range of potencies and selectivities observed in substituted analogs, the unsubstituted core provides a critical baseline [1]. Researchers can systematically derivative the phenyl ring or pyrimidine core and quantitatively compare the activity of new analogs against this standard, enabling robust SAR analysis and rational lead optimization. Its role in establishing physicochemical baselines for Log P and pKa is also essential for QSPR modeling [2].

Chemical Biology: Negative Control for Target Validation and Profiling

The compound serves as an essential negative control for studies involving more potent 5-benzyl-2,4-diaminopyrimidine-based probes. In target engagement and chemical proteomics experiments, the parent compound helps differentiate specific, substituent-driven interactions from non-specific binding of the pyrimidine core [1]. This is crucial for confirming that the observed biological phenotype of an optimized analog is due to the intended target modulation (e.g., DHFR or c-Fms inhibition) and not an off-target artifact.

Analytical Chemistry: Reference Standard for Method Development and Metabolite Identification

Given its well-defined structure, 5-benzyl-2,4-diaminopyrimidine is an excellent reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR. It can be used to establish detection parameters for this compound class, track the synthesis of new derivatives, or aid in identifying potential metabolites of more advanced drug candidates that share this core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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